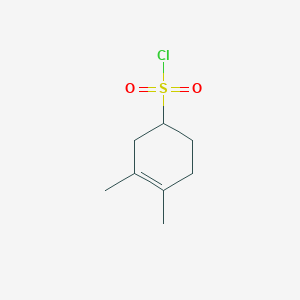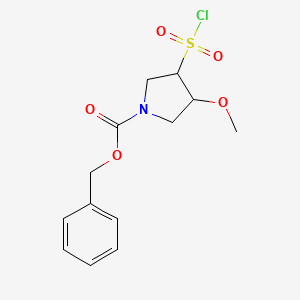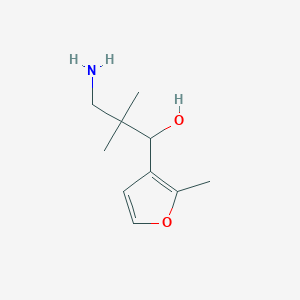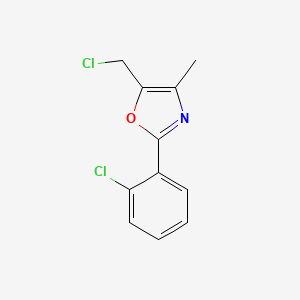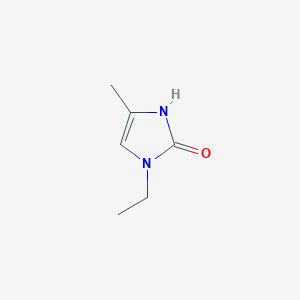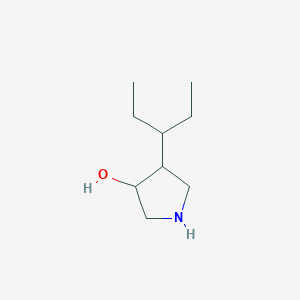
4-(Pentan-3-YL)pyrrolidin-3-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Pentan-3-YL)pyrrolidin-3-OL is a chemical compound that features a pyrrolidine ring substituted with a pentan-3-yl group at the 4-position and a hydroxyl group at the 3-position. Pyrrolidine derivatives are known for their significant role in medicinal chemistry due to their biological activity and structural versatility .
Méthodes De Préparation
The synthesis of 4-(Pentan-3-YL)pyrrolidin-3-OL can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of pyrrolidine derivatives often involves the use of catalysts and specific reaction conditions to ensure the correct stereochemistry and functionalization . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
4-(Pentan-3-YL)pyrrolidin-3-OL undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols .
Applications De Recherche Scientifique
4-(Pentan-3-YL)pyrrolidin-3-OL has diverse applications in scientific research. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, pyrrolidine derivatives are investigated for their potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . Additionally, this compound may find applications in the pharmaceutical industry as a precursor for drug development .
Mécanisme D'action
The mechanism of action of 4-(Pentan-3-YL)pyrrolidin-3-OL involves its interaction with specific molecular targets and pathways. The pyrrolidine ring can interact with various enzymes and receptors, influencing biological processes. The hydroxyl group at the 3-position may enhance its binding affinity and specificity towards certain targets, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
4-(Pentan-3-YL)pyrrolidin-3-OL can be compared with other pyrrolidine derivatives such as pyrrolidin-2-one and pyrrolidin-2,5-dione. These compounds share a similar core structure but differ in their substituents and functional groups, leading to variations in their biological activity and applications. For instance, pyrrolidin-2-one derivatives are known for their antimicrobial and anticancer properties, while pyrrolidin-2,5-dione derivatives exhibit anti-inflammatory and analgesic effects .
Propriétés
Formule moléculaire |
C9H19NO |
|---|---|
Poids moléculaire |
157.25 g/mol |
Nom IUPAC |
4-pentan-3-ylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H19NO/c1-3-7(4-2)8-5-10-6-9(8)11/h7-11H,3-6H2,1-2H3 |
Clé InChI |
PDQDCPLHPIACMT-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)C1CNCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


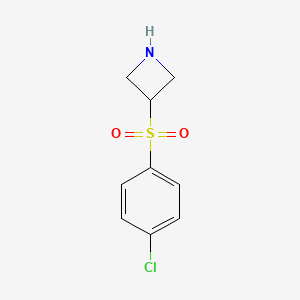
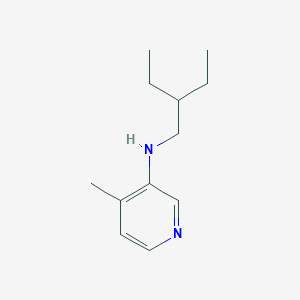
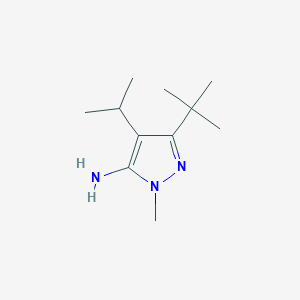
![1-{[1-(3-Bromophenyl)propyl]amino}propan-2-ol](/img/structure/B13243321.png)
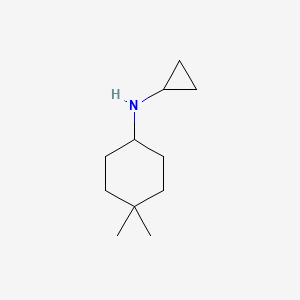

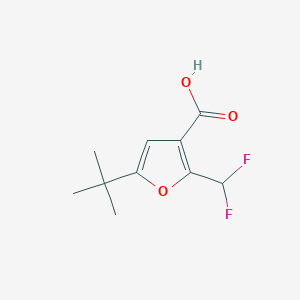
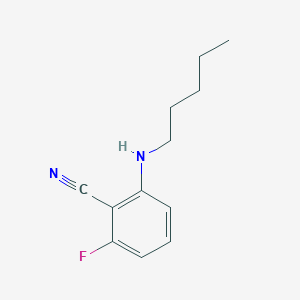
![5-{[(Benzyloxy)carbonyl]amino}-3-[(prop-2-en-1-yloxy)methyl]pentanoic acid](/img/structure/B13243352.png)
